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Compound of Interest

Compound Name: 6-Chlorobenzo[dJoxazole

Cat. No.: B1588422

An In-Depth Technical Guide to 6-Chlorobenzo[d]oxazole for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 6-Chlorobenzo[d]oxazole, a
heterocyclic building block of significant interest to researchers and professionals in drug
development and medicinal chemistry. We will delve into its core characteristics, synthesis,
reactivity, and its role as a pivotal scaffold in the creation of novel therapeutic agents.

Introduction: The Significance of the Benzoxazole
Scaffold

The benzoxazole core is recognized in medicinal chemistry as a "privileged structure.” This
designation is reserved for molecular scaffolds that are capable of binding to a variety of
biological targets, thereby appearing in numerous compounds with a wide array of biological
activities.[1][2] Derivatives of this heterocyclic system have demonstrated potent antimicrobial,
anticancer, anti-inflammatory, and neuroprotective effects.[3][4]

6-Chlorobenzo[d]oxazole, with its specific substitution pattern, serves as a crucial
intermediate. The chlorine atom at the 6-position not only influences the molecule's electronic
properties and metabolic stability but also provides a reactive handle for further synthetic
diversification, making it an invaluable tool for constructing libraries of potential drug
candidates.[3]
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Molecular Identity and Physicochemical Properties

Accurate identification is paramount in chemical research. 6-Chlorobenzo[d]oxazole is
definitively identified by its CAS Registry Number. Its core properties are summarized below.

Molecular Structure

The structure consists of a benzene ring fused to an oxazole ring, with a chlorine atom
substituted at the 6-position of the bicyclic system.
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(Note: This is a representative image. The actual
structure should be confirmed via analytical methods.)

Table 1: Core Identifiers and Properties

Identifier Value Source
CAS Number 227197-72-0 [5][6]
Molecular Formula C7H4CINO [5]
Molecular Weight 153.57 g/mol [5]
IUPAC Name 6-chloro-1,3-benzoxazole [5]
Canonical SMILES C1=CC2=C(C=C1CI)N=CO2 [5]
InChi Key SGHIFYVYGKNXSP- 5]

UHFFFAOYSA-N

) Expected to be a solid at room
Physical Form General knowledge
temperature

Expected to be soluble in
- common organic solvents
Solubility General knowledge
(e.g., DCM, Chloroform, Ethyl

Acetate)
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Synthesis and Purification: A Validated Protocol

The most common and reliable method for synthesizing benzoxazoles is the condensation and
subsequent cyclization of an appropriately substituted o-aminophenol.[7] For 6-
Chlorobenzo[d]oxazole, the logical precursor is 2-amino-4-chlorophenol.

Principle of Synthesis

The synthesis involves the reaction of 2-amino-4-chlorophenol with a source of a carbonyl
group, typically formic acid or its derivatives (like triethyl orthoformate), which first forms an
intermediate N-formyl derivative. This intermediate then undergoes acid-catalyzed
intramolecular cyclodehydration to yield the final benzoxazole ring system. This classic
approach is known as the Phillips condensation.

Detailed Experimental Protocol

Materials:

2-Amino-4-chlorophenol

o Triethyl orthoformate

e Hydrochloric acid (catalytic amount)

» Toluene (or other suitable high-boiling solvent)

e Sodium bicarbonate (for workup)

e Anhydrous magnesium sulfate (for drying)

« Silica gel (for chromatography)

e Hexanes and Ethyl Acetate (for chromatography)
Procedure:

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 2-amino-4-chlorophenol (1.0 eq) and toluene.
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» Reagent Addition: Add triethyl orthoformate (1.2 eq) to the suspension. Add a catalytic
amount of concentrated hydrochloric acid.

e Reaction Execution: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Causality: The high temperature is necessary to drive the cyclodehydration, which eliminates
ethanol and water to form the stable aromatic benzoxazole ring.

o Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with
ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to
neutralize the acid catalyst) and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the resulting crude residue by column chromatography on silica gel, using
a gradient of ethyl acetate in hexanes as the eluent. Trustworthiness: This purification step is
critical to remove unreacted starting materials and byproducts, ensuring the high purity
required for subsequent applications and analytical characterization.

e Final Product: Combine the pure fractions and remove the solvent to yield 6-
Chlorobenzo[d]oxazole, typically as a white to off-white solid.

Diagram: Synthetic Workflow
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Caption: Synthetic workflow for 6-Chlorobenzo[d]oxazole.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A
combination of spectroscopic methods is employed for full characterization.

'H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals
in the aromatic region (typically 7.0-8.0 ppm) corresponding to the three protons on the
benzene ring. The coupling patterns (splitting) will be indicative of their relative positions.

e 13C NMR (Carbon-13 Nuclear Magnetic Resonance): Will display seven distinct carbon
signals, with chemical shifts confirming the presence of the fused aromatic system and the
C=N bond of the oxazole ring.

e Mass Spectrometry (MS): Electron Impact (El) or Electrospray lonization (ESI) mass
spectrometry should show a molecular ion peak (M*) and a characteristic M+2 peak with an
intensity ratio of approximately 3:1, which is definitive for a molecule containing one chlorine
atom.

e Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for
C=N stretching (around 1650 cm~1), C-O-C stretching, and C-CI stretching (typically below
800 cm™1).

Reactivity and Derivatization Potential

6-Chlorobenzo[d]oxazole is a versatile building block primarily due to two key reactive
features: the benzoxazole ring itself and the C-6 chlorine substituent.

o The Benzoxazole Ring: While aromatic and generally stable, the ring can undergo
electrophilic substitution, although the specific sites are influenced by the existing chloro-
substituent.

e The Chlorine Atom: The C-CI bond is the most valuable site for derivatization. It is amenable
to various transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-
Hartwig, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, amine, or
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alkyne groups. This functionalization is a cornerstone of modern medicinal chemistry for
exploring the structure-activity relationship (SAR) of a drug scaffold.

Diagram: Key Derivatization Pathways
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Caption: Potential derivatization routes from the C-6 position.

Applications in Drug Discovery

The utility of 6-Chlorobenzo[d]oxazole is realized in its role as a precursor to more complex,

biologically active molecules.

¢ Kinase Inhibitors: The benzoxazole scaffold is a common feature in many kinase inhibitors
used in oncology.[8] The 6-chloro derivative can be elaborated into compounds that target
specific enzyme active sites.

» Antimicrobial Agents: Novel benzoxazole derivatives have shown significant activity against
various bacterial and fungal strains.[9] The ability to tune the properties of the molecule via
the 6-position is key to optimizing potency and selectivity.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1588422?utm_src=pdf-body-img
https://www.benchchem.com/product/b1588422?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/benzoxazole-derivatives/161960-5-chlorobenzo-d-oxazol-6-amine.html
https://pubmed.ncbi.nlm.nih.gov/20807086/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Agrochemicals: Beyond pharmaceuticals, its stable heterocyclic structure is employed in the
preparation of fungicides and herbicides.[3]

The synthesis of libraries based on this core allows for high-throughput screening against a
multitude of biological targets, accelerating the discovery of new lead compounds.

Conclusion

6-Chlorobenzo[d]oxazole is more than just a chemical compound; it is a strategic tool for
innovation in the life sciences. Its well-defined structure, accessible synthesis, and high
potential for chemical modification make it a foundational element for researchers aiming to
develop the next generation of pharmaceuticals and agrochemicals. This guide provides the
core technical knowledge required to effectively utilize this potent building block in advanced
research and development projects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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